endo-BCN-PEG4-acid

Descripción general

Descripción

endo-BCN-PEG4-acid is a compound used extensively in click chemistry. It contains a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid group. The BCN group is known for its high reactivity with azide-tagged compounds or biomolecules, making it a valuable reagent in bioconjugation and other chemical biology applications. The polyethylene glycol (PEG) spacer in the compound enhances its solubility in aqueous media, which is beneficial for various biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG4-acid typically involves the following steps:

Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from bicyclo[6.1.0]non-4-yn-9-ylmethanol. This involves oxidation and functionalization to introduce the desired reactive groups.

PEGylation: The BCN group is then linked to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds.

Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through further functionalization of the PEG chain

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.

Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to ensure the consistency and quality of the final product

Análisis De Reacciones Químicas

Types of Reactions

endo-BCN-PEG4-acid undergoes several types of chemical reactions, including:

Click Reactions: The BCN group reacts with azide-tagged compounds through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages.

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or N-hydroxysuccinimide (NHS) to form stable amide bonds

Common Reagents and Conditions

Reagents: Common reagents include EDC, NHS, DCC, and azide-tagged compounds.

Conditions: Reactions are typically carried out in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures

Major Products

Triazole Derivatives: Formed through SPAAC reactions.

Amide Derivatives: Formed through reactions with primary amines

Aplicaciones Científicas De Investigación

endo-BCN-PEG4-acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in the labeling and tracking of biomolecules, enabling the study of biological processes at the molecular level.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials and nanotechnology.

Mecanismo De Acción

The mechanism of action of endo-BCN-PEG4-acid involves:

Comparación Con Compuestos Similares

Similar Compounds

exo-BCN-PEG4-acid: Similar to endo-BCN-PEG4-acid but with a different stereochemistry.

BCN-PEG4-amine: Contains an amine group instead of a carboxylic acid group.

BCN-PEG4-NHS ester: Contains an NHS ester group for easier conjugation with amines .

Uniqueness

This compound is unique due to its:

High Reactivity: The BCN group exhibits high reactivity with azide-tagged compounds, making it highly efficient for click chemistry applications.

Hydrophilicity: The PEG spacer enhances solubility in aqueous media, which is advantageous for biological applications.

Actividad Biológica

endo-BCN-PEG4-acid is a specialized compound that serves as a versatile tool in bioconjugation and drug delivery systems. It features a bicyclo[6.1.0]nonyne (BCN) moiety linked to a polyethylene glycol (PEG) spacer, capped with a carboxylic acid group. This structure allows for efficient reactions with azide-containing biomolecules, making it particularly valuable in click chemistry applications.

- Molecular Formula : C22H35NO8

- Molecular Weight : 441.5 g/mol

- Purity : 95%

- Storage Conditions : -20°C

- CAS Number : 1421932-54-8

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules through the following mechanisms:

- Click Chemistry : The BCN group reacts with azide-tagged biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC), which is characterized by rapid kinetics and selectivity, allowing for bioconjugation without metal catalysts .

- Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or DCC, forming stable amide bonds .

Biological Applications

This compound has demonstrated significant utility in various biological contexts:

Drug Delivery Systems

The PEG segment enhances solubility and biocompatibility, reducing immunogenicity. This property is crucial for developing targeted therapies and improving the pharmacokinetics of drug conjugates.

Imaging Technologies

Due to its ability to form stable conjugates, this compound can be utilized in imaging applications, facilitating the study of protein interactions and cellular processes.

Study 1: Bioconjugation Efficiency

A study explored the efficiency of this compound in modifying proteins and peptides. Results indicated that the compound effectively formed stable conjugates with azide-containing proteins, enhancing detection capabilities in mass spectrometry and fluorescence microscopy.

Study 2: Tumor Targeting Applications

Research demonstrated that nanoparticles modified with this compound improved tumor targeting through enhanced cellular communication. The study highlighted the compound's role in facilitating drug release mechanisms triggered by specific cellular interactions .

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Click chemistry linker | Utilizes acid functionality for diverse conjugation strategies |

| endo-BCN-PEG4-PNP | Click chemistry linker | Includes a p-nitrophenyl carbonate group for selective modification |

| BCN-NH2 | Amine-functionalized BCN | Directly incorporates amine groups for enhanced reactivity |

| endo-BCN-PEG4-biotin | Biotinylated linker | Enables strong binding to streptavidin for purification or detection |

Propiedades

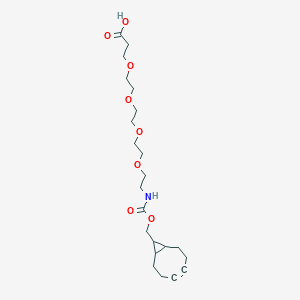

IUPAC Name |

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPSTLKSTPBGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-54-8 | |

| Record name | exo-BCN-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.